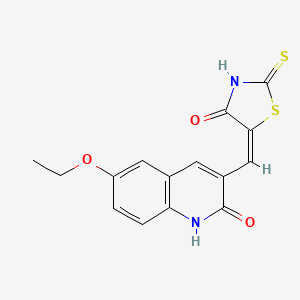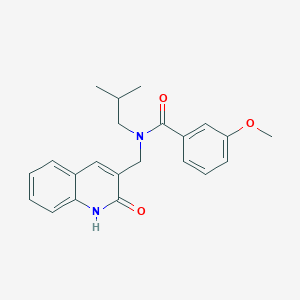
N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-alpha) production in mice, leading to the destruction of tumor blood vessels and subsequent tumor cell death. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
作用机制
DMXAA induces the production of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which is a cytokine that plays a key role in the immune response to cancer. N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide stimulates the production of nitric oxide and reactive oxygen species, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the innate immune system, leading to the recruitment of immune cells to the tumor site and the induction of an antitumor immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, DMXAA has been shown to activate the NF-kappaB pathway, which is involved in the regulation of cell survival and apoptosis. DMXAA has also been shown to inhibit the growth of blood vessels, which is a key process involved in tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of DMXAA is its ability to induce tumor regression in a variety of cancer models. DMXAA has also been shown to have a favorable toxicity profile, with few adverse effects reported in preclinical studies. However, there are also some limitations to the use of DMXAA in lab experiments. For example, DMXAA has been shown to be less effective in tumors that are resistant to N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, and its mechanism of action may be influenced by factors such as tumor microenvironment and immune cell infiltration.
未来方向
There are several potential future directions for research on DMXAA. One area of interest is the development of combination therapies that include DMXAA, as it may have synergistic effects with other anticancer agents. Another area of interest is the development of biomarkers that can predict response to DMXAA treatment, as this could help to identify patients who are most likely to benefit from this therapy. Additionally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and fewer adverse effects.
合成方法
DMXAA can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate to form the oxadiazole ring. The resulting compound is then reacted with 3-methoxybenzoyl chloride to yield DMXAA.
科学研究应用
DMXAA has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that DMXAA can induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. The mechanism of action of DMXAA involves the activation of the immune system and the induction of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, which leads to the destruction of tumor blood vessels and subsequent tumor cell death.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-11-17(12-15(14)2)22-19(25)8-5-9-20-23-21(24-27-20)16-6-4-7-18(13-16)26-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGGDOMGFVYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)



![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)
